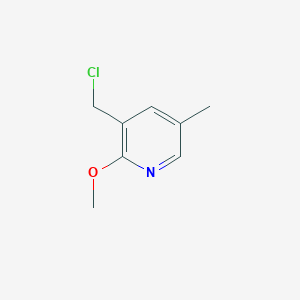

3-(Chloromethyl)-2-methoxy-5-methylpyridine

Description

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

3-(chloromethyl)-2-methoxy-5-methylpyridine |

InChI |

InChI=1S/C8H10ClNO/c1-6-3-7(4-9)8(11-2)10-5-6/h3,5H,4H2,1-2H3 |

InChI Key |

DXNKYNZVUVUFFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)CCl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 3-Methylpyridine Derivatives

A widely reported approach involves the chlorination of 3-methylpyridine (3-picoline) under free radical conditions to introduce chloromethyl groups at the 3-position. This method typically uses elemental chlorine in the presence of organic acids and radical initiators.

- Starting material: 3-methylpyridine

- Chlorinating agent: Elemental chlorine (Cl2)

- Solvent/acid medium: Acetic acid preferred; other organic acids like propionic acid, chloroacetic acid, and inorganic acids such as sulfuric acid may be used

- Radical initiators: Azo-bisisobutyronitrile (AIBN), benzoyl peroxide, or tert-butyl perbenzoate

- Temperature range: -20 °C to 150 °C, preferably 0 °C to 100 °C

- Optional additives: Tertiary amines (e.g., triethylamine), catalytic formamides (e.g., N,N-dimethylformamide), metal halides (e.g., magnesium chloride)

- Formation of 3-(dichloromethyl)pyridine as the main product, which can be further processed to 3-(chloromethyl)pyridine derivatives

- Good yields reported when optimized for temperature and reagent ratios

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations | Yield / Purity |

|---|---|---|---|---|---|---|

| Free radical chlorination of 3-methylpyridine | 3-methylpyridine | Cl2, acetic acid, radical initiators (AIBN) | 0–100 °C, acidic medium | Simple, direct chlorination | Possible over-chlorination, side products | Good yields reported |

| Multi-step from 2-chloropyridine-5-carboxylic acid | 2-chloropyridine-5-carboxylic acid | Thionyl chloride, NaBH4, SOCl2 | Multi-step, various temps | Selective chloromethylation | Multi-step, hazardous reagents | Moderate to good |

| Catalytic hydrogenation of nitro-N-oxide intermediate | Nitro-N-oxide pyridine | Pt/V on carbon, KOH, MeOH | 180 °C, 12.5 bar, 16 h | High purity, scalable, fewer chromatographic steps | Requires high pressure reactor | 84% yield, >99% purity |

| Chlorination of 5-methylpyridine-3-methanol | 5-methylpyridine-3-methanol | POCl3, bases, phase transfer catalysts | Controlled temp, organic solvents | Suitable for pharmaceutical intermediates | Requires prior synthesis of alcohol | Efficient, used industrially |

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-methoxy-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-2-methoxy-5-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methoxy-5-methylpyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Substituent Positional Isomers

Differences in substituent positions significantly alter chemical and biological properties.

Key Differences :

- Reactivity : The chloromethyl group in 3-(Chloromethyl)-2-methoxy-5-methylpyridine offers higher reactivity than the chloro group in 2-chloro-3-methoxy-5-methylpyridine, enabling diverse alkylation pathways .

- Biological Activity: Chloromethyl-substituted pyridines (e.g., 3-(Chloromethyl)pyridine-HCl) exhibit cytotoxicity (LD50 = 0.0756 mM in BALB/c-3T3 cells) and carcinogenicity, whereas methoxy groups may reduce toxicity by altering metabolic pathways .

Derivatives with Additional Functional Groups

Modifications to the core structure introduce new functionalities.

Key Insights :

- Pharmacological Potential: The benzylpyrrolidinyl group in the 3-position enhances molecular complexity, likely targeting neurotransmitter receptors or enzymes .

- Salt Forms : Hydrochloride salts (e.g., 3-(Chloromethyl)pyridine-HCl) increase solubility but may amplify toxicity, as seen in BALB/c-3T3 cell assays .

Substituent Electronic Effects

Electron-donating and withdrawing groups modulate reactivity.

Comparison :

- Methoxy groups stabilize intermediates in substitution reactions, while nitro groups (e.g., in 5-chloro-2-methoxy-3-nitropyridine) direct reactions to specific ring positions .

Biological Activity

3-(Chloromethyl)-2-methoxy-5-methylpyridine is a pyridine derivative that has garnered attention in various fields of chemical research, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

3-(Chloromethyl)-2-methoxy-5-methylpyridine is characterized by its chloromethyl and methoxy groups attached to a pyridine ring. The presence of these functional groups influences its reactivity and biological activity. The molecular formula is C_8H_10ClN, with a molecular weight of approximately 169.63 g/mol.

Table 1: Basic Properties of 3-(Chloromethyl)-2-methoxy-5-methylpyridine

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 169.63 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 3-(Chloromethyl)-2-methoxy-5-methylpyridine possess potent antifungal and antibacterial properties. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that certain pyridine derivatives can induce apoptosis in cancer cells. For instance, derivatives with similar structures have been tested against various cancer cell lines, leading to a reduction in cell viability . The chloromethyl group appears to enhance the cytotoxic effects by facilitating cellular uptake.

Case Studies

- Antifungal Activity : A comparative study evaluated the antifungal efficacy of several pyridine derivatives, including 3-(Chloromethyl)-2-methoxy-5-methylpyridine. Results indicated that this compound exhibited significant activity against Candida albicans, with an IC50 value comparable to established antifungal agents .

- Anticancer Potential : Another investigation focused on the compound's effects on human breast cancer cells (MCF-7). The study found that treatment with 3-(Chloromethyl)-2-methoxy-5-methylpyridine resulted in a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer agent .

The biological activity of 3-(Chloromethyl)-2-methoxy-5-methylpyridine may be attributed to its ability to interact with various biomolecular targets. The chloromethyl group is known to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or alterations in cellular signaling pathways.

Synthesis Methods

The synthesis of 3-(Chloromethyl)-2-methoxy-5-methylpyridine typically involves halogenation reactions of corresponding pyridine derivatives. A common method includes the reaction of 2-methoxy-5-methylpyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Table 2: Synthesis Overview

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Halogenation | 2-Methoxy-5-methylpyridine + Chloromethyl methyl ether + Catalyst | High |

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 3-(Chloromethyl)-2-methoxy-5-methylpyridine?

Answer:

The synthesis of 3-(Chloromethyl)-2-methoxy-5-methylpyridine involves strategic functionalization of the pyridine ring. A common approach includes:

- Nucleophilic substitution : Introducing the chloromethyl group via reactions with chlorinating agents (e.g., SOCl₂ or PCl₃) under controlled temperatures (40–60°C) to avoid side reactions .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .

- Methoxy group retention : Careful control of pH and temperature during methoxy group introduction (e.g., using NaOMe in methanol) prevents demethylation .

Yields are optimized by monitoring reaction progress via TLC or HPLC and isolating products via column chromatography with gradients of ethyl acetate/hexane .

Basic Question: What analytical techniques are recommended for characterizing 3-(Chloromethyl)-2-methoxy-5-methylpyridine?

Answer:

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, chloromethyl at δ ~4.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 186.05) .

- X-ray crystallography : Resolves stereochemical ambiguities; similar pyridine derivatives have been analyzed using single-crystal XRD (e.g., C21H21NO3 in ) .

- FT-IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) .

Advanced Question: How does the regioselectivity of nucleophilic substitution reactions vary in 3-(Chloromethyl)-2-methoxy-5-methylpyridine?

Answer:

Regioselectivity is influenced by:

- Electronic effects : The electron-withdrawing methoxy group at position 2 directs nucleophiles (e.g., amines, thiols) to the chloromethyl group at position 3 .

- Steric hindrance : The methyl group at position 5 reduces accessibility to adjacent sites, favoring reactions at the chloromethyl position .

- Reagent choice : Bulky nucleophiles (e.g., tert-butylamine) may exhibit lower reactivity due to steric constraints, while smaller nucleophiles (e.g., NH₃) proceed efficiently .

Methodology: Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., DMSO vs. THF) can quantify reactivity trends .

Advanced Question: What strategies are effective for reconciling contradictory data in the biological activity of this compound?

Answer:

Contradictions in bioactivity data (e.g., cytotoxicity vs. inactivity) arise from:

- Purity variations : Impurities from incomplete synthesis (e.g., residual chlorinated byproducts) skew results. Validate purity via HPLC (>95%) and elemental analysis .

- Assay conditions : pH, solvent (DMSO concentration), and cell line specificity (e.g., HeLa vs. HEK293) affect outcomes. Standardize protocols using controls like cisplatin for cytotoxicity .

- Structural analogs : Compare activity with related compounds (e.g., 3-(Chloromethyl)-5-phenylpyridine in ) to isolate substituent-specific effects .

Basic Question: What safety protocols are essential for handling 3-(Chloromethyl)-2-methoxy-5-methylpyridine?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile chlorinated intermediates .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Question: How can computational modeling predict the pharmacological potential of this compound?

Answer:

- Molecular docking : Simulate interactions with targets like kinases or GPCRs using software (e.g., AutoDock Vina). Pyridine derivatives with trifluoromethyl groups show affinity for CNS targets in .

- ADMET profiling : Predict absorption (LogP <3), toxicity (e.g., Ames test), and metabolic stability using tools like SwissADME .

- QSAR studies : Correlate substituent effects (e.g., chloromethyl vs. methyl) with bioactivity using regression models .

Advanced Question: What role does this compound play in materials science applications?

Answer:

- Polymer synthesis : The chloromethyl group enables crosslinking in resins (e.g., ion-exchange polymers) via radical-initiated polymerization .

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺ or Pd²⁺) in catalytic systems; confirmed via UV-Vis and cyclic voltammetry .

- Surface functionalization : Silanization of nanoparticles using amine derivatives enhances biocompatibility .

Basic Question: How can researchers validate the stability of this compound under varying storage conditions?

Answer:

- Accelerated degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV) for 4–8 weeks. Monitor degradation via HPLC .

- pH stability : Test solubility in buffers (pH 2–12) to identify hydrolysis-prone conditions (e.g., basic media cleave chloromethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.